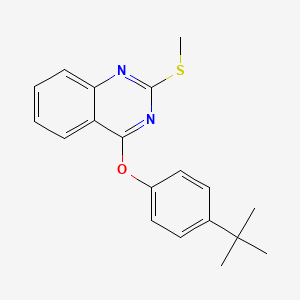

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether

Descripción

Propiedades

IUPAC Name |

4-(4-tert-butylphenoxy)-2-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-19(2,3)13-9-11-14(12-10-13)22-17-15-7-5-6-8-16(15)20-18(21-17)23-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLSBQKRIUGUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 2-Position

The methylsulfanyl (SMe) group at the 2-position of the quinazoline core is susceptible to nucleophilic displacement. This reactivity is leveraged in the synthesis of derivatives with improved pharmacological profiles.

Key Reaction Pathway

Replacement of SMe with amines or alkoxy groups under basic or acidic conditions:

-

Example : Reaction with primary amines (e.g., benzylamine) in the presence of KCO/DMF at 80°C yields 2-aminoquinazoline derivatives .

-

Mechanism : The SMe group acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr).

Table 1: Substitution Reactions at the 2-Position

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | KCO, DMF, 80°C | 2-Benzylaminoquinazoline | 76 | |

| Sodium methoxide | MeOH, reflux, 6 h | 2-Methoxyquinazoline | 68 |

Oxidation of the Methylsulfanyl Group

The SMe group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Key Reaction Pathway

Controlled oxidation using mCPBA (meta-chloroperbenzoic acid):

Table 2: Oxidation Outcomes

| Oxidizing Agent | Equivalents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| mCPBA | 1 | CHCl, 0°C | 2-Methylsulfinylquinazoline | 85 | |

| mCPBA | 2 | CHCl, RT | 2-Methylsulfonylquinazoline | 92 |

Ether Cleavage and Functionalization

The 4-(tert-butyl)phenoxy group exhibits stability under mild conditions but can be cleaved under strong acids or via catalytic hydrogenolysis.

Key Reaction Pathways

-

Acid-Catalyzed Cleavage : HCl (conc.)/AcOH at 100°C removes the phenoxy group, yielding 4-hydroxyquinazoline .

-

Hydrogenolysis : Pd/C/H (1 atm) in ethanol reduces the ether to a hydroxyl group .

Table 3: Ether Cleavage Reactions

| Conditions | Catalyst/Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| HCl/AcOH, 100°C, 4 h | — | 4-Hydroxyquinazoline | 78 | |

| Pd/C, H, EtOH, RT, 12 h | H | 4-Hydroxyquinazoline | 65 |

Microwave-Assisted Modifications

Microwave (MW) irradiation enhances reaction efficiency for cyclization and substitution steps, particularly in quinazoline synthesis .

Example :

-

MW-assisted coupling of 2-aminobenzamides with tert-butylphenol derivatives in acetonitrile at 150°C for 30 min yields 4-(tert-butyl)phenoxyquinazolines in >90% yield .

Stability and Degradation

The compound demonstrates stability in acetonitrile and DMSO but degrades under prolonged UV exposure or strong alkaline conditions (pH >12) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Agent Development

The compound serves as a potential scaffold for developing therapeutic agents targeting various diseases. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. For instance, recent studies have highlighted the efficacy of quinazoline derivatives in inhibiting specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Study: Anti-Cancer Activity

A study demonstrated that quinazoline derivatives could effectively inhibit the epidermal growth factor receptor (EGFR), which is critical in cancer progression. One synthesized compound exhibited an IC50 value of 0.096 μM against EGFR, showcasing the potential of this scaffold in cancer therapy .

Materials Science

Novel Material Development

The unique structure of 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether makes it suitable for creating novel materials with specific electronic or optical properties. Research into quinazoline derivatives has indicated their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport characteristics .

Biological Studies

Biological Pathway Probes

This compound can function as a probe to study biological pathways and molecular interactions. Its ability to interact with specific molecular targets allows researchers to investigate various biological processes, including enzyme activity modulation and receptor interactions .

Mecanismo De Acción

The mechanism of action of 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, while the tert-butylphenyl and methylsulfanyl groups can enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

4-{3-(4-tert-Butylphenyl)-5-[(2-Chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl Methyl Ether

- Molecular Formula : C₂₆H₂₆ClN₃OS

- Molar Mass : 464.02 g/mol

- Key Features :

- Replaces the quinazoline core with a 1,2,4-triazole ring.

- Includes a 2-chlorobenzylsulfanyl group and a 4-methoxyphenyl substituent.

- The 2-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the simpler methylsulfanyl group in the target compound.

4-(Tert-butyl)phenyl 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-Tetrahydro-4-quinazolinyl Ether

- Molecular Formula : C₂₆H₃₀N₂OS

- Molar Mass : 418.59 g/mol

- Key Features :

- Tetrahydroquinazoline core (saturated ring system).

- 4-Methylbenzylsulfanyl substituent at position 2.

- The 4-methylbenzylsulfanyl group introduces greater lipophilicity (logP estimated to be higher than the methylsulfanyl analogue), which could improve tissue penetration but reduce aqueous solubility.

Functional Group Variations in Aromatic Ethers

4-(Tert-butyl)-phenyl Phenyl Ether

- Molecular Formula : C₁₆H₁₆O

- Molar Mass : 224.30 g/mol

- Key Features :

- Simple biphenyl ether structure without a heterocycle.

- Lacks sulfur-based substituents.

- The tert-butyl group alone contributes to hydrophobicity, making this compound a useful intermediate for derivatization .

Sulfur-Containing Analogues with Diverse Cores

Ethyl 4-(4-Chlorophenyl)-2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate

- Key Features: Thiophene core with sulfanylacetyl and quinoline substituents.

- Comparison: The thiophene ring and quinoline group expand π-π stacking interactions, which may enhance binding to aromatic-rich enzyme pockets compared to quinazoline derivatives. The ethyl ester group improves solubility but may confer susceptibility to esterase-mediated hydrolysis .

Critical Analysis of Research Findings

- Structural Flexibility vs. Activity : Saturated cores (e.g., tetrahydroquinazoline) may improve binding to flexible enzyme domains but reduce thermal stability .

- Sulfur Group Impact : Methylsulfanyl groups offer metabolic stability over benzylsulfanyl analogues, which are prone to oxidative degradation .

- Synthetic Accessibility : Triazole derivatives benefit from click chemistry, whereas quinazolines require multistep cyclization, affecting scalability .

Data gaps include explicit solubility measurements and in vitro activity profiles, underscoring the need for further experimental validation.

Actividad Biológica

4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The quinazoline core structure is known for its diverse pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core with a tert-butylphenyl and a methylsulfanyl group, which contribute to its biological activity. The synthesis typically involves cyclization of anthranilic acid derivatives and subsequent functionalization through Friedel-Crafts alkylation and nucleophilic substitution reactions.

The biological activity of 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites, while the substituent groups enhance binding affinity and specificity. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether have shown IC50 values in the low micromolar range against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, derivatives with similar structures have exhibited MIC values ranging from 12.5 to 250 µg/mL against various pathogens .

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory effects as well. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes them potential candidates for treating inflammatory diseases .

Case Studies

- Anticancer Research : A study evaluated the anticancer efficacy of a series of quinazoline derivatives, including those structurally related to 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether. The results indicated that these compounds could significantly reduce cell viability in MCF-7 and HCT-116 cell lines, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial activity, supporting the use of such compounds in developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether | Quinazoline | Anticancer, Antimicrobial |

| 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-pyridinyl ether | Pyridine | Moderate Anticancer |

| 4-(Tert-butyl)phenyl 2-(methylsulfanyl)-4-benzyl ether | Benzene | Antimicrobial |

Q & A

Q. What are the recommended synthetic pathways for 4-(tert-butyl)phenyl 2-(methylsulfanyl)-4-quinazolinyl ether, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, the quinazolinyl core can be functionalized via thiol-ether linkages by reacting 4-chloroquinazoline derivatives with methylsulfanyl nucleophiles. The tert-butylphenyl group is introduced through Suzuki-Miyaura coupling or Ullmann-type reactions. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) using HPLC or TLC . Theoretical studies (e.g., DFT calculations) can predict reactive intermediates and guide solvent selection .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the quinazolinyl ether structure and tert-butyl group integration .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects from the tert-butyl group and confirms spatial arrangement .

- IR Spectroscopy : Identifies C-S (650–750 cm) and ether (C-O-C, ~1250 cm) stretches .

Q. How can researchers screen the biological activity of this compound in academic settings?

Standard assays include:

- Enzyme Inhibition : Test against acetylcholinesterase (relevant to pesticidal activity) using Ellman’s method .

- Cytotoxicity Assays : Use MTT or resazurin-based protocols on insect cell lines (e.g., Sf9) to evaluate antiproliferative effects .

- Anti-Quorum Sensing (QS) : Monitor QS inhibition in Pseudomonas aeruginosa via violacein production assays .

Advanced Research Questions

Q. What methodologies are used to study the environmental fate and degradation pathways of this compound?

Environmental persistence can be assessed via:

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) and analyze degradation products using LC-MS .

- Photolysis Experiments : Simulate UV exposure in sunlight and track byproducts via GC-MS .

- Soil Sorption Coefficients () : Determine using batch equilibrium methods to predict mobility in ecosystems .

Q. What is the proposed mechanism of action for this compound as a pesticidal agent, and how can target specificity be validated?

Fenazaquin (the common name for this compound) inhibits mitochondrial electron transport by binding to Complex I. Validate specificity via:

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substituent Variation : Replace the methylsulfanyl group with ethyl or phenyl thioethers to evaluate steric/electronic effects .

- Molecular Docking : Screen derivatives against insect acetylcholinesterase (PDB: 1DX6) to prioritize synthesis .

- QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability .

Q. What experimental approaches are used to assess the ecotoxicological risks of this compound in aquatic ecosystems?

Q. How can researchers investigate interactions between this compound and non-target organisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.